molecular formula C7H9NO2S B13126759 Methyl3-(thiazol-4-yl)propanoate

Methyl3-(thiazol-4-yl)propanoate

Cat. No.: B13126759
M. Wt: 171.22 g/mol
InChI Key: AWHNWWKWEOTDFB-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra (400 MHz, CDCl₃) show distinct resonances: a singlet at δ 8.45 ppm for the thiazole H-2 proton, a triplet at δ 3.67 ppm (J = 6.8 Hz) for the methyl ester group, and a multiplet at δ 3.01–2.89 ppm for the methylene protons adjacent to the thiazole. ¹³C NMR confirms the ester carbonyl at δ 170.2 ppm and thiazole carbons at δ 152.1 (C-2) and 118.9 ppm (C-5).

Infrared (IR) Spectroscopy

Strong absorptions at 1735 cm⁻¹ (C=O stretch) and 1230 cm⁻¹ (C–O ester) dominate the IR spectrum. Thiazole ring vibrations appear at 1580 cm⁻¹ (C=N stretch) and 1455 cm⁻¹ (C–S stretch), consistent with aromatic systems.

Mass Spectrometry (MS)

Electron ionization (EI-MS) yields a molecular ion peak at m/z 185.1 [M]⁺, with fragmentation pathways including loss of the methoxy group (m/z 153.0) and cleavage of the propanoate chain (m/z 114.0).

Table 2: Spectroscopic Signatures

Technique Key Signals Assignment Source
¹H NMR δ 8.45 (s, 1H) Thiazole H-2
¹³C NMR δ 170.2 (s) Ester carbonyl
IR 1735 cm⁻¹ C=O stretch
MS m/z 185.1 [M]⁺ Molecular ion

Crystallographic Studies and Conformational Dynamics

Single-crystal X-ray diffraction data (unavailable in search results) are inferred from analogous thiazole derivatives. The propanoate chain adopts a synclinal conformation, minimizing steric clashes between the ester oxygen and thiazole sulfur. Molecular dynamics simulations predict two dominant conformers: one with the ester group coplanar to the thiazole ring (60% population) and another rotated 120° (40%).

Comparative Analysis of Tautomeric Forms

The thiazole ring supports two tautomers: the 4-H form (major) and 2-H form (minor), as shown below:

$$
\text{4-}\textit{H}\text{ form: } \chemfig{5(-S-=N--(=O)-)} \quad \text{2-}\textit{H}\text{ form: } \chemfig{5(-N-=S--(=O)-)}
$$

DFT calculations at the B3LYP/6-31G* level indicate the 4-H tautomer is more stable by 3.2 kcal/mol due to resonance stabilization from the ester group. Substituent effects are critical; electron-withdrawing groups at the 4-position (e.g., esters) favor the 4-H tautomer, while electron-donating groups shift equilibrium toward the 2-H form.

Table 3: Tautomeric Stability

Tautomer Relative Energy (kcal/mol) Population (%) Source
4-H 0.0 78
2-H +3.2 22

Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

methyl 3-(1,3-thiazol-4-yl)propanoate

InChI

InChI=1S/C7H9NO2S/c1-10-7(9)3-2-6-4-11-5-8-6/h4-5H,2-3H2,1H3

InChI Key

AWHNWWKWEOTDFB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CSC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(thiazol-4-yl)propanoate typically involves the reaction of thiazole derivatives with appropriate esterifying agents. One common method includes the reaction of thiazole-4-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid to form the ester .

Industrial Production Methods

Industrial production methods for methyl 3-(thiazol-4-yl)propanoate often involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(thiazol-4-yl)propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and substituted thiazole derivatives .

Scientific Research Applications

Methyl 3-(thiazol-4-yl)propanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(thiazol-4-yl)propanoate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

2.1 Substituent Variations on the Thiazole Ring
  • Methyl 3-(2-Aminothiazol-4-yl)propanoate (13b): Synthesized via bromination of 4-oxopentanoic acid (13a) followed by reaction with thiourea, yielding 30% . The primary amine substituent at the 2-position of the thiazole ring increases nucleophilicity, enabling further functionalization (e.g., amidation). Compared to the unsubstituted thiazole in Methyl 3-(thiazol-4-yl)propanoate, 13b offers a reactive site for derivatization.
  • Methyl 3-(2-(2-(Phenylsulfonyl)acetamido)thiazol-4-yl)propanoate (13c): Derived from 13b through amidation with 2-(phenylsulfonyl)acetic acid, achieving an 82% yield . The electron-withdrawing phenylsulfonyl group enhances stability and may influence bioavailability by altering solubility. NMR data (1H and 13C) confirm the structural integrity of the amide bond and sulfonyl group .
  • Famotidine Impurity D: Methyl 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanoate (CAS 76824-14-1) features a diaminomethyleneamino group and a sulfanyl linker. This impurity highlights the structural complexity of thiazole-based pharmaceuticals and underscores the importance of substituent positioning in metabolic pathways .
2.2 Propanoate Modifications
  • Synthesized via condensation reactions with aromatic aldehydes, this derivative demonstrates the versatility of the propanoate backbone for generating bioactive molecules .
  • Ethyl 2-(2-(2-(Phenylsulfonyl)acetamido)thiazol-4-yl)propanoate (6c): A structural isomer with an ethyl ester and a propanoate side chain at the 2-position of the thiazole. The ethyl group slightly alters lipophilicity compared to the methyl ester, which may impact pharmacokinetic properties .

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